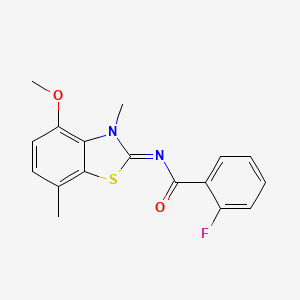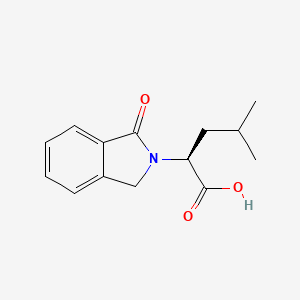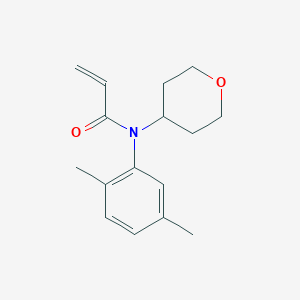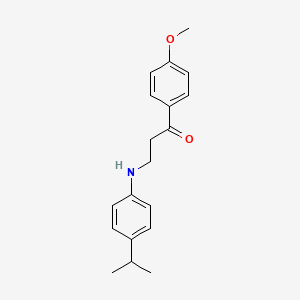
3-(4-Isopropylanilino)-1-(4-methoxyphenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Isopropylanilino)-1-(4-methoxyphenyl)-1-propanone, also known as IPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a synthetic analog of methamphetamine and has been studied for its ability to act as a central nervous system stimulant.
Aplicaciones Científicas De Investigación
Isolation and Identification in Plant Compounds
- Compounds related to 3-(4-Isopropylanilino)-1-(4-methoxyphenyl)-1-propanone have been isolated from plant sources like the needles of Pinus sylvestris, providing insights into the chemical composition of plant materials (Andersson & Lundgren, 1988).
Metabolism and Derivatives in Biological Systems
- Metabolites of similar compounds have been studied in biological systems, such as the metabolism of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone in rats, contributing to our understanding of the metabolic pathways of complex organic molecules (Jodynis-Liebert, 1993).
Chemical Synthesis and Transformations
- Research has explored the synthesis and chemical transformations of related compounds, offering valuable information for the development of synthetic methodologies and the creation of novel organic compounds (Reichel & Pritze, 1974).
Lignin Model Studies
- Lignin model studies have utilized compounds analogous to this compound, providing insights into lignin chemistry and the potential for developing new materials or chemicals derived from lignin (Li, Lundquist, & Stenhagen, 1996).
Potential in Corrosion Inhibition
- Propanone derivatives, closely related to this compound, have been studied as inhibitors of mild steel corrosion, suggesting potential applications in materials science and industrial processes (Olasunkanmi & Ebenso, 2019).
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-propan-2-ylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14(2)15-4-8-17(9-5-15)20-13-12-19(21)16-6-10-18(22-3)11-7-16/h4-11,14,20H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYPSUICPLUVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2467396.png)
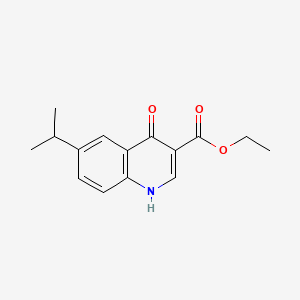
![4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid](/img/structure/B2467400.png)
![2-{[10-(Ethoxycarbonyl)pyrido[1,2-a]indol-3-yl]oxy}acetic acid](/img/structure/B2467403.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2467404.png)
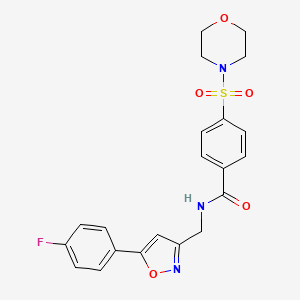
![3-phenyl-5,5a,6,11b-tetrahydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazol-2(3H)-one](/img/structure/B2467406.png)
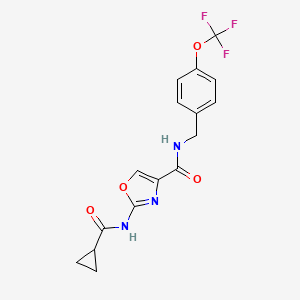
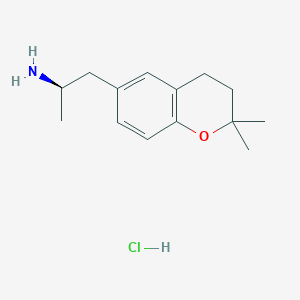
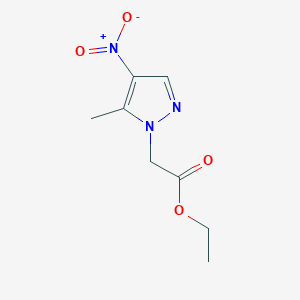
![5-Methyl-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2467415.png)
